molecular formula C5H12O2 B094083 4-Methoxybutan-1-ol CAS No. 111-32-0

4-Methoxybutan-1-ol

Cat. No. B094083
CAS RN: 111-32-0
M. Wt: 104.15 g/mol
InChI Key: KOVAQMSVARJMPH-UHFFFAOYSA-N
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Description

4-Methoxybutan-1-ol (4-MBO) is a naturally occurring compound that has been studied for its potential applications in a variety of scientific fields. It is a four-carbon alcohol that is a derivative of butane, and it has been found to have a range of biochemical and physiological effects.

Scientific Research Applications

  • Gas Phase Ion Generation : Terlouw et al. (1984) explored the generation of novel gas phase ions through the loss of C2H4 from ionized 4-Methoxybutan-1-ol. This study contributes to understanding the complex behavior of organic compounds in the gas phase (Terlouw et al., 1984).

  • Stereochemical Influences on Anti-Histaminic Activity : Casy and Parulkar (1969) investigated the synthesis and anti-histaminic properties of isomeric aminobutenes derived from the dehydration of 4-dimethylamino-2-p-methoxyphenyl-1-phenylbutan-2-ol, a related compound. Their work provides insights into the relationship between molecular structure and pharmacological activity (Casy & Parulkar, 1969).

  • Synthesis of Triazolo Benzazepines : Glushkov et al. (2021) demonstrated the use of 4-Aryl-2-methylbutan-2-ols with methoxy or methylenedioxy substituents in synthesizing triazolo[3,4-a][2]benzazepines. This research has potential implications in medicinal chemistry (Glushkov et al., 2021).

  • Cytotoxic and Antifungal Constituents : Wu et al. (2015) identified novel cytotoxic and antifungal constituents derived from endophytic fungi, including compounds related to this compound. This study highlights the potential of such compounds in developing new therapeutic agents (Wu et al., 2015).

  • Odorant Release in Mouth : Itobe et al. (2009) researched how different chemicals, including a compound similar to this compound, affect the release of odorants in the human mouth. This study is relevant for understanding flavor perception and food science (Itobe et al., 2009).

  • Oxidation of Diols : Prakash et al. (1979) investigated the oxidation of diols and 3-methoxybutan-1-ol by aquacerium(IV) ions. This research contributes to the broader understanding of redox reactions in aqueous solutions (Prakash et al., 1979).

Safety and Hazards

4-Methoxybutan-1-ol is classified as a combustible liquid . It is advised to keep it away from heat, sparks, open flames, and hot surfaces . Protective gloves, clothing, eye protection, and face protection should be worn when handling this chemical . In case of fire, CO2, dry chemical, or foam should be used for extinction .

properties

IUPAC Name

4-methoxybutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2/c1-7-5-3-2-4-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVAQMSVARJMPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50149438
Record name 1-Butanol, 4-methoxy-
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Molecular Weight

104.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

111-32-0
Record name 4-Methoxy-1-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111-32-0
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Record name 4-Methoxy-1-butanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-METHOXY-1-BUTANOL
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Record name 1-Butanol, 4-methoxy-
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Record name 4-methoxybutan-1-ol
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Record name 4-Methoxy-1-butanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What can you tell us about the fragmentation pattern of 4-methoxybutan-1-ol in the gas phase?

A: The research paper [] focuses on characterizing specific gas phase ion complexes formed during the mass spectrometry analysis of this compound. The study demonstrates that upon ionization, this compound undergoes fragmentation, losing a neutral ethylene (C2H4) molecule. This loss leads to the formation of a complex ion described as [CH2=CHOH/CH3OH]+• . [] This ion is most likely a result of rearrangement within the molecule after ionization.

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